![molecular formula C19H22N4O5 B1662353 [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid CAS No. 96865-83-7](/img/structure/B1662353.png)
[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid
Übersicht
Beschreibung
[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid (DDPPAA) is a synthetic organic compound belonging to the purine family of compounds. It is a white, crystalline solid with a molecular weight of 345.42 g/mol. It is widely used in scientific research due to its unique properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacokinetic Studies
- [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid, a high-affinity adenosine A1 antagonist, shows potential in Phase II clinical trials for treating congestive heart failure. A deuterium-labeled version was synthesized for in vivo pharmacokinetic and in vitro metabolism studies, proving its utility in drug development and analysis (Conlon & Kiesman, 2007).
Radioligand Development
- The compound has been utilized to create selective antagonist radioligands for human A2B adenosine receptors, which are important for pharmacological characterization. This application is crucial in understanding receptor functions and drug interactions (Baraldi et al., 2004).
Synthesis of Novel Compounds
- It's used in the synthesis of 2,6-Dioxo-1,2,3,4,5,6-hexahydroindoles, which are significant intermediates in alkaloid synthesis. This shows its role in creating complex organic structures with potential pharmaceutical applications (Juma et al., 2009).
Antagonist Ligand and Antiasthmatic Potential
- As a selective antagonist ligand for A(2B) adenosine receptors, this compound helps in identifying potential antiasthmatic drugs. It's crucial in studying receptor specificity and drug efficacy (Ji et al., 2001).
Crystallographic Analysis
- The compound has been used in crystallography to understand molecular structures and interactions, aiding in the design of drugs with specific molecular targets (Carvalho et al., 2007).
Environmental Applications
- It is also investigated in the context of environmental protection, specifically in the degradation and mineralization of herbicides in aqueous solutions. This highlights its relevance in environmental chemistry and pollution control (Mehralipour & Kermani, 2021).
Wirkmechanismus
Target of Action
The primary target of the XCC compound, also known as [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid or 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid, is the bacterium Xanthomonas campestris pv. campestris (Xcc) . Xcc is a plant pathogen that causes black rot disease in cruciferous crops .
Mode of Action
The XCC compound interacts with its target, Xcc, by inhibiting its growth and suppressing the formation of biofilm and the production of exopolysaccharides and xanthomonadin . This interaction results in membrane damage in Xcc cells, leading to the release of intracellular contents .
Biochemical Pathways
The XCC compound affects multiple biochemical pathways in Xcc. These include the phenylpropanoid biosynthesis pathway, a major secondary metabolite synthesis pathway . It also influences pathways related to resistance response, such as plant-pathogen interaction and MAPK signaling pathway .
Result of Action
The action of the XCC compound results in molecular and cellular effects on Xcc. It directly inhibits the growth of Xcc, causing membrane damage and the release of intracellular contents . This leads to changes in the volatile profile of Xcc cells, with increased amounts of carbonyl components and production of new volatile metabolites .
Action Environment
Environmental factors can influence the action of the XCC compound. For instance, low temperature significantly reduces the growth of Xcc and increases its biofilm formation . Therefore, the efficacy and stability of the XCC compound may vary depending on environmental conditions such as temperature .
Eigenschaften
IUPAC Name |
2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMGCYGCFXBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914271 | |
| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
CAS RN |
96865-83-7 | |
| Record name | 8-(4-Carboxymethyloxy)phenyl-1,3-dipropylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- Type III secretion system (T3SS) and effectors: Xcc utilizes T3SS to deliver effector proteins (T3Es) directly into host cells, interfering with plant defense mechanisms and promoting disease [, , , , ].
- Genetic diversity and pathogenicity: Different Xcc races exhibit varying degrees of virulence on different host cultivars, suggesting a complex interplay of pathogenicity factors and host resistance genes [, , , , ].
- Molecular mechanisms of pathogenicity: Studies investigate the role of specific genes and proteins in Xcc virulence, including those involved in xanthan production, extracellular enzyme secretion, and quorum sensing [, , , , , , , , , , ].
- Host responses to Xcc infection: Research explores plant defense mechanisms against Xcc, including stomatal aperture regulation, callose deposition, and the role of specific resistance genes [, , , ].
- Control and management of black rot: Studies evaluate various approaches to manage Xcc, such as copper-based treatments, biocontrol agents, and breeding for resistance [, , , ].
Q1: What is the role of the Type III secretion system (T3SS) in Xcc virulence?
A1: The T3SS is a needle-like apparatus used by Xcc to inject effector proteins (T3Es) directly into host plant cells. These effectors suppress plant immunity and manipulate host cellular processes to the benefit of the bacteria, ultimately contributing to disease development [, , , , ].
Q2: How do different races of Xcc contribute to variations in disease severity?
A2: Xcc exists as different races, each carrying a unique repertoire of virulence factors, including T3Es. These variations contribute to differences in their ability to infect specific host cultivars and cause disease. Some races are more aggressive than others, leading to a wider range of susceptible hosts and more severe symptoms [, , , , ].
Q3: How does xanthan production contribute to Xcc virulence?
A3: Xanthan is an exopolysaccharide produced by Xcc. It plays a crucial role in virulence by forming a protective biofilm around bacterial cells, contributing to clogging of the plant vascular system, and hindering plant defenses [, ].
Q4: How does Xcc evade recognition by the host immune system?
A4: Xcc employs various strategies to evade host recognition. One mechanism involves variations in the composition of exopolysaccharides (EPS) and lipopolysaccharides (LPS), which can help the bacteria avoid detection by the plant's immune system [].
Q5: How do plants defend themselves against Xcc infection?
A5: Plants employ various defense mechanisms against Xcc, including stomatal closure to prevent bacterial entry, callose deposition to reinforce cell walls and limit bacterial spread, and the activation of specific resistance genes that trigger immune responses [, , , ].
Q6: Why are some Brassica varieties more susceptible to black rot than others?
A6: Resistance or susceptibility to Xcc is often determined by a gene-for-gene interaction between the pathogen's effector repertoire and the host's resistance genes. Variations in these genes among Brassica varieties contribute to differences in their ability to recognize and defend against Xcc infection [, , , ].
Q7: What are some effective ways to manage black rot disease caused by Xcc?
A7: Management strategies include: * Cultural practices: Crop rotation, use of disease-free seeds and transplants, and sanitation to reduce inoculum levels [, ].* Chemical control: Copper-based bactericides can be effective, but resistance development is a concern [, , ].* Biological control: Utilizing beneficial microorganisms like Bacillus subtilis to suppress Xcc growth []. * Host resistance: Breeding resistant cultivars is the most sustainable approach to manage black rot [, , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



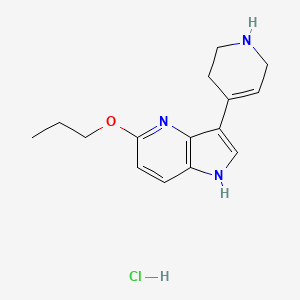


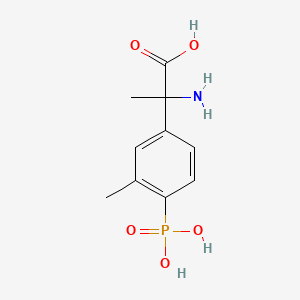

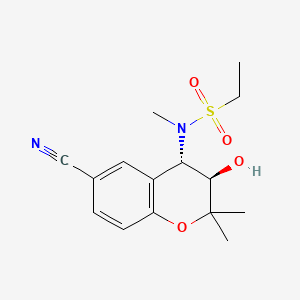

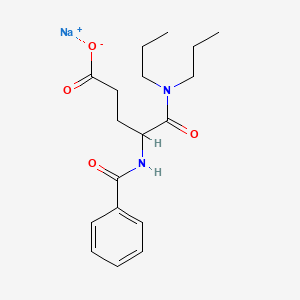

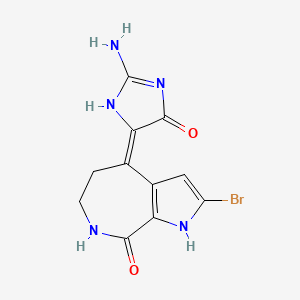
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
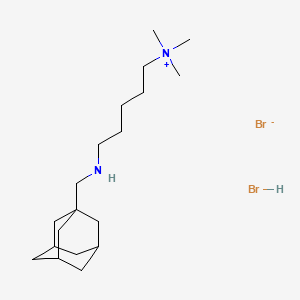
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)